molecular formula C30H33Cl2F2N5O2 B1670937 Draflazine CAS No. 120770-34-5

Draflazine

Katalognummer B1670937
CAS-Nummer: 120770-34-5
Molekulargewicht: 604.5 g/mol
InChI-Schlüssel: IWMYIWLIESDFRZ-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Draflazine is a potent inhibitor of equilibrative nucleoside transporters (ENTs). It is more selective for ENT1 relative to ENT2 . Draflazine is cardioprotective due to potentiation of receptor-mediated effects of adenosine in the ischemic myocardium. It has also been tested for enhancing cardiac functionality in isolated hearts during storage .


Molecular Structure Analysis

Draflazine has a molecular weight of 604.52 and its formula is C30H33Cl2F2N5O2 . The SMILES representation of Draflazine is O=C(NC1=C(Cl)C=C(N)C=C1Cl)CN2C(C(N)=O)CN(CCCCC(C3=CC=C(F)C=C3)C4=CC=C(F)C=C4)CC2 .


Physical And Chemical Properties Analysis

Draflazine has seven hydrogen bond acceptors, three hydrogen bond donors, and twelve rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Draflazine is a potent nucleoside transporter ENT1 (SLC29A1) inhibitor with 370-fold selectivity over ENT2 (SLC29A2) . It exhibits 30- and 40-times higher affinity as (+)-R75231 (R88016) using calf lung membrane preparation (by [3H]R75231 & [3H]NBI displacement) and intact human erythrocytes (by [3H]NBMPR displacement), respectively .

One of the applications of Draflazine is in the study of red blood cell partitioning . The red blood cell/plasma distribution of Draflazine was non-linear and characterized as a capacity-limited specific binding to the nucleoside transporter on the red blood cells . The binding (dissociation) constant K, was 0.87 ng ml-1 plasma and the maximal specific binding capacity (Bmax) was 164ngml-1 RBC, which corresponds to about 14,000 specific binding sites per erythrocyte . Non-specific binding amounted to less than 15% of the total binding .

The pharmacokinetics of Draflazine in blood were determined in each subject and characterized by a two-compartment pharmacokinetic model . The pharmacokinetic parameters (mean ± s.d.) were: clearance 22.0 ± 8.0 ml min-1, volume of distribution at steady-state 39.8 ± 4.7 l and terminal half-life 24.0 ± 9.4 h .

A non-linear relationship was observed between the plasma or blood concentration of Draflazine and the adenosine breakdown inhibition (ABI) determined ex vivo . This relationship was characterized by the sigmoidal Emax pharmacodynamic model . Based on concentrations in pooled plasma, values of the pharmacodynamic parameters were Emax 100%, IC50 10.5 ng ml-1 and Hill factor 0.9 . When using whole blood concentrations, the relationship was much steeper with values (mean ± s.d.) Emax 92.4 ± 5.6%, IC50 76.0 ± 15.3 ng ml-1 and Hill factor 3.5 ± 0.9 .

It is suggested that red blood cell nucleoside transporter occupancy may serve as a useful pharmacodynamic endpoint in dose-ranging studies with Draflazine .

  • Cardioprotection Draflazine is known to be cardioprotective due to the potentiation of receptor-mediated effects of adenosine in the ischemic myocardium . This means that Draflazine can help protect the heart from damage caused by conditions such as ischemia, where the heart muscle is deprived of oxygen.

  • Treatment of Digestive System Disorders Draflazine has been investigated for the treatment of digestive system disorders such as Ulcerative Colitis and Inflammatory Bowel Diseases . Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-inflammatory effects of Draflazine in patients with mild to moderately active Ulcerative Colitis .

  • Enhancing Cardiac Functionality During Transplant Operations Draflazine has been tested for enhancing cardiac functionality in isolated hearts during storage or transport for transplant operations . This application is particularly important in the field of organ transplantation, where maintaining the viability and functionality of the organ is crucial.

  • Pain Management Draflazine has shown potential in the field of pain management. It has been found to completely reverse the hypersensitivity in the complete Freund’s adjuvant (CFA) model of mechanical hyperalgesia and the carrageenan inflammation model of thermal and mechanical hyperalgesia . This suggests that Draflazine could be used as a novel treatment for managing certain types of pain.

  • Chemical Biology The bioorthogonal application of Draflazine with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . This could open up new avenues for research and development in the field of drug discovery and development.

Eigenschaften

IUPAC Name

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMYIWLIESDFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33Cl2F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869655
Record name 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Draflazine

CAS RN

120770-34-5
Record name Draflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120770-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Draflazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DRAFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Draflazine
Reactant of Route 2
Reactant of Route 2
Draflazine
Reactant of Route 3
Reactant of Route 3
Draflazine
Reactant of Route 4
Reactant of Route 4
Draflazine
Reactant of Route 5
Reactant of Route 5
Draflazine
Reactant of Route 6
Draflazine

Citations

For This Compound
412
Citations
E Snoeck, P Jacqmin, A Van Peer, M Danhof - … of pharmacokinetics and …, 1999 - Springer
… target site binding of draflazine were incorporated simultaneously. … of draflazine on its disposition in plasma. The time required to reach steady-state plasma concentrations of draflazine …
Number of citations: 11 link.springer.com
M Böhm, C Weinhold, RHG Schwinger… - British journal of …, 1994 - Wiley Online Library
1 The aim of the present study was to determine the effect of the nucleoside transporter inhibitor, draflazine, on the force of contraction in human myocardium and the affinity of the …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
A Vlachodimou, K Konstantinopoulou… - Biochemical …, 2020 - Elsevier
… Thus, the draflazine scaffold was selected for further binding kinetic characterization. To efficiently explore the SAR and SKR around the draflazine scaffold, nine draflazine analogues, …
Number of citations: 21 www.sciencedirect.com
JR Hammond - Naunyn-Schmiedeberg's archives of pharmacology, 2000 - Springer
… for a subset of inhibitors including draflazine and dipyridamole. Draflazine and a series of 15 … These draflazine analogues also varied in their differential affinities for mouse vs. human es/…
Number of citations: 57 link.springer.com
MA Bruce, DR St. Laurent, GS Poindexter… - Synthetic …, 1995 - Taylor & Francis
The resolution of Nt-Boc-piperazine carboxamide 5 proceeded smoothly in the presence of leucine aminopeptidase to produce acid (S)-1 and amide (R)-5 with good optical purity. …
Number of citations: 26 www.tandfonline.com
MW Beukers, CJM Kerkhof, AP IJzerman… - European Journal of …, 1994 - Elsevier
… Dose-response curves indicated that the IC 50 values of draflazine and R88016 were … Moreover, R75231 and draflazine (R88021) may prove to be useful as anti-aggregatory …
Number of citations: 21 www.sciencedirect.com
E Snoeck, K Ver Donck, P Jacqmin, H Van Belle… - … of Pharmacology and …, 1998 - ASPET
… draflazine. Finally, the previously found different sigmoidalE max relationships between the measured ABI and the concentrations of draflazine … RBC binding characteristics of draflazine. …
Number of citations: 14 jpet.aspetjournals.org
E Snoeck, P Jacqmin, A Van Peer… - British journal of …, 1996 - Wiley Online Library
… pharmacokinetics of draflazine and their relationship to the measured adenosine breakdown inhibition ex ciz'o after a single iv administration of 2.5 mg draflazine. As draflazine exhibits …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
E Snoeck, V Piotrovskij, P Jacqmin… - British journal of …, 1997 - Wiley Online Library
… draflazine after iv administration at various infusion rates. It was also aimed to relate the red blood cell (RBC) occupancy of draflazine … draflazine, a 15 min iv infusion of 2.5 mg draflazine …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
K Andersen, M Dellborg, K Swedberg - European journal of clinical …, 1996 - Springer
… the tolerability and safety of draflazine, a nucleoside transport … randomised to treatment with draflazine 3.5 mg or matching … adverse event in the draflazine group. Cardiovascular events …
Number of citations: 9 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.